5-Amino-1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbonitrile
Overview
Description
The compound of interest, 5-Amino-1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbonitrile, is a derivative of pyrazole, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and applications in pharmaceutical chemistry.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves multi-step reactions. For instance, the synthesis of 1,3-disubstituted pyrazole-4-carboxaldehyde derivatives, which are structurally related to the compound , can be achieved by the Vilsmeier-Haack reaction as part of a multi-step process . Similarly, a four-component condensation reaction has been used to synthesize 3-(benzylideneamino)-2-phenyl-5H-imidazo[1,2-b]pyrazole-7-carbonitriles, indicating the versatility of pyrazole synthesis methods . These methods often involve the use of catalysts and various solvents to achieve the desired products.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be complex and is often determined using X-ray crystallography. For example, the crystal structure of a related compound, 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-6-ethyl-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile, was determined using this technique . The crystal structure can reveal important aspects such as the dihedral angles between different groups attached to the pyrazole ring, which can influence the compound's reactivity and interactions .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, expanding their utility in synthetic chemistry. For instance, the reaction of 5-amino-1H-pyrazole-4-carbonitrile with aromatic aldehydes and toluene-4-sulfonylmethyl isocyanide (TsCH2NC) in the presence of a catalyst can yield imidazo[1,2-b]pyrazole derivatives . Additionally, the reaction of 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile with unsaturated carbonyl compounds has been investigated to propose a reaction mechanism .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The presence of functional groups such as amino and carbonitrile can lead to the formation of hydrogen bonds, which can stabilize the crystal structure and affect solubility and reactivity . The substitution pattern on the pyrazole ring, particularly with electron-withdrawing or electron-donating groups, can significantly alter the compound's properties, including its biological activity .
Scientific Research Applications
Crystal Structure and Mechanistic Investigation
This chemical compound has been the subject of research in crystallography. A study by Liu et al. (2013) focused on the crystal structure of a similar compound, providing insights into its mechanistic reaction with unsaturated carbonyl compounds. This research is significant in understanding the compound's structural properties and reaction mechanisms (Liu, Chen, Sun, & Wu, 2013).
Electronic Properties and Spectral Enhancement
The electronic and spectral properties of this compound have been explored, especially its interaction with fullerene molecules. A 2022 study highlighted its various physical and chemical properties, including active sites, biological activities, and electron delocalization. The research also noted an enhancement of its Raman activity upon adsorption with fullerene (2022).
Green Chemistry and Synthesis
The compound has applications in green chemistry, as seen in a study by Yu et al. (2014), which demonstrated a catalyst-free synthesis method in aqueous media. This approach is environmentally friendly and offers high yields (Yu, Yao, Li, & Wang, 2014).
Safety And Hazards
properties
IUPAC Name |
5-amino-1-[2-nitro-4-(trifluoromethyl)phenyl]pyrazole-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3N5O2/c12-11(13,14)7-1-2-8(9(3-7)19(20)21)18-10(16)6(4-15)5-17-18/h1-3,5H,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHSSXZWQMONVKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])N2C(=C(C=N2)C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00383901 | |
Record name | 5-Amino-1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00383901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbonitrile | |
CAS RN |
74990-43-5 | |
Record name | 5-Amino-1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00383901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.